

# (1R)-AZD-1480: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (1R)-AZD-1480 |           |
| Cat. No.:            | B12373945     | Get Quote |

(1R)-AZD-1480 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Janus-associated kinase 1 (JAK1) and Janus-associated kinase 2 (JAK2).[1][2][3] This small molecule has been investigated for its potential antineoplastic activity due to its ability to disrupt the JAK/STAT signaling pathway, which is often dysregulated in various cancers.[2][4] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and experimental data related to (1R)-AZD-1480.

## **Chemical Structure and Properties**

**(1R)-AZD-1480**, also known as AZD1480, is a pyrazolyl pyrimidine derivative.[5] Its chemical and physical properties are summarized in the table below.



| Property         | Value                                                                                                      | Reference |
|------------------|------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine     | [6][7]    |
| Chemical Formula | C14H14CIFN8                                                                                                | [8]       |
| Molecular Weight | 348.77 g/mol                                                                                               | [8][9]    |
| CAS Number       | 935666-88-9                                                                                                | [1][6]    |
| Appearance       | White solid powder                                                                                         | [8]       |
| Solubility       | Soluble in DMSO (≥70 mg/mL), and in Ethanol with ultrasonic and warming (≈4.57 mg/mL). Insoluble in water. | [9]       |

## **Mechanism of Action and Biological Activity**

(1R)-AZD-1480 functions as a potent inhibitor of JAK1 and JAK2 kinases, which are key components of the JAK/STAT signaling pathway.[3] This pathway plays a crucial role in transmitting signals from cytokines and growth factors from the cell surface to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, survival, and inflammation.[5][10]

By competitively binding to the ATP-binding site of JAK1 and JAK2, **(1R)-AZD-1480** prevents their activation and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][11] The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, ultimately leading to the downregulation of target gene expression.[4][5] This disruption of the JAK/STAT pathway can induce tumor cell apoptosis and reduce cell proliferation.[1][4][9]

The inhibitory activity of **(1R)-AZD-1480** against various kinases and cell lines has been quantified and is presented in the tables below.

## **In Vitro Inhibitory Activity**



| Target                  | IC50 (nM) | Assay Conditions | Reference |
|-------------------------|-----------|------------------|-----------|
| JAK2 (cell-free)        | 0.26      | -                | [9]       |
| JAK1 (cell-free)        | 1.3       | -                | [1]       |
| JAK2 (cell-free)        | <0.4      | -                | [1]       |
| JAK2                    | 58        | at 5 mM ATP      | [11]      |
| JAK1                    | 41        | at 5 mM ATP      | [12]      |
| JAK3                    | 1363      | at 5 mM ATP      | [12]      |
| pSTAT5 (TEL-Jak2 cells) | 46        | -                | [5]       |

**Cellular Proliferation Inhibition** 

| Cell Line                          | GI50 / EC50 (μM) | Cancer Type                                          | Reference |
|------------------------------------|------------------|------------------------------------------------------|-----------|
| BaF3                               | 0.06             | -                                                    | [1]       |
| TEL-Jak2 driven<br>Ba/F3           | 0.06             | -                                                    | [5][11]   |
| HN5                                | 3.81 ± 1.99      | Head and Neck                                        | [9]       |
| Pediatric Solid Tumors<br>(median) | 1.5              | Neuroblastoma,<br>Rhabdomyosarcoma,<br>Ewing Sarcoma | [4]       |

## **Signaling Pathway**

The following diagram illustrates the mechanism of action of **(1R)-AZD-1480** within the JAK-STAT signaling pathway.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. AZD1480: A Phase I Study of a Novel JAK2 Inhibitor in Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Azd-1480 | C14H14ClFN8 | CID 16659841 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. AZD1480, a JAK inhibitor, inhibits cell growth and survival of colorectal cancer via modulating the JAK2/STAT3 signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. A Phase I, Open-Label, Multi-Center Study of the JAK2 Inhibitor AZD1480 in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(1R)-AZD-1480: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373945#chemical-structure-and-properties-of-1r-azd-1480]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com